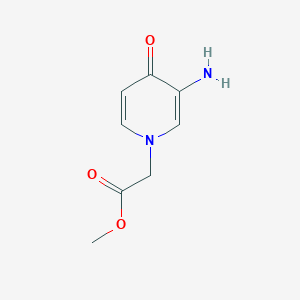
Methyl 2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)acetate is an organic compound belonging to the class of pyridine derivatives It features a pyridine ring with an amino group at the 3-position and a keto group at the 4-position, along with a methyl ester group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)acetate can be achieved through several synthetic routes. One common method involves the reaction of cyanoacetamide with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization and esterification . The reaction conditions typically include heating the mixture under reflux and using a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The keto group can be reduced to form hydroxyl derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of Methyl 2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)acetate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can modulate receptor activity by binding to receptor sites and altering signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)acetate: Similar structure but with a different oxidation state at the 2-position.
Methyl 2-(3-amino-4-oxo-1,4-dihydropyrimidin-1-yl)acetate: Contains a pyrimidine ring instead of a pyridine ring.
Uniqueness
Methyl 2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)acetate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C8H10N2O3 |
|---|---|
Peso molecular |
182.18 g/mol |
Nombre IUPAC |
methyl 2-(3-amino-4-oxopyridin-1-yl)acetate |
InChI |
InChI=1S/C8H10N2O3/c1-13-8(12)5-10-3-2-7(11)6(9)4-10/h2-4H,5,9H2,1H3 |
Clave InChI |
FWPJXMVJWKAHMU-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CN1C=CC(=O)C(=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{2-ethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13061549.png)

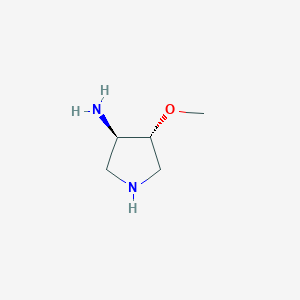
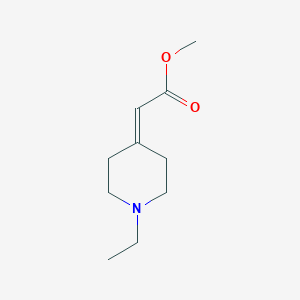
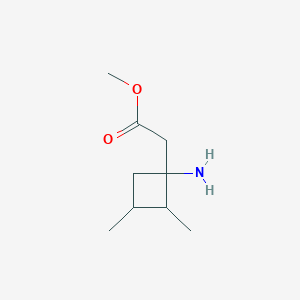
![1,2,3,5,6,7-Hexahydrobenzo[f]pyrido[3,2,1-ij]quinoline](/img/structure/B13061570.png)
![[[(2R,3S,4R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl] hydrogen phosphate](/img/structure/B13061577.png)

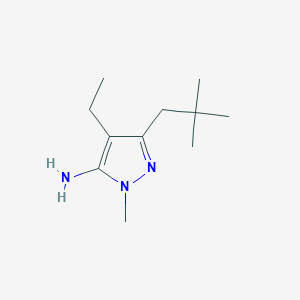
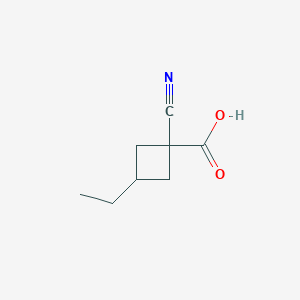
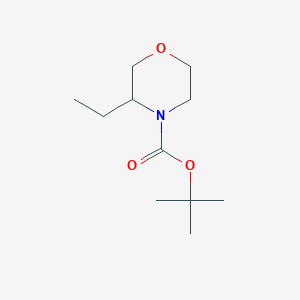
![tert-Butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B13061611.png)
![6-Chloro-2-methylbenzo[D]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B13061618.png)

